4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol
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Overview
Description
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol is an organic compound that belongs to the class of phenylpyrazoles. This compound contains a phenyl group bound to a pyrazole ring, which is further substituted with a 1,3-benzodioxole moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol typically involves the following steps:
Formation of the 1,3-Benzodioxole Moiety: The 1,3-benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized by the cyclization of an appropriate hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling of the Phenol Group: The final step involves the coupling of the phenol group with the 1,3-benzodioxole and 1,2,4-oxadiazole moieties through a suitable cross-coupling reaction, such as the Suzuki-Miyaura coupling, using palladium catalysts and base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The oxadiazole ring can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, halogens, Lewis acids as catalysts.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro, halo, and other substituted derivatives.
Scientific Research Applications
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: It may affect signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, by binding to key regulatory proteins and altering their function.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid: Another phenylpyrazole compound with similar structural features.
4-(1,3-Benzodioxol-5-yloxy)-2-[4-(1H-imidazol-1-yl)phenoxy]pyrimidine: Contains a benzodioxole moiety and exhibits similar biological activities.
Uniqueness
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol is unique due to the presence of both the 1,3-benzodioxole and 1,2,4-oxadiazole rings, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C15H10N2O4 |
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Molecular Weight |
282.25 g/mol |
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol |
InChI |
InChI=1S/C15H10N2O4/c18-11-4-1-9(2-5-11)15-16-14(17-21-15)10-3-6-12-13(7-10)20-8-19-12/h1-7,18H,8H2 |
InChI Key |
OSQQVGKLYYRVIV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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